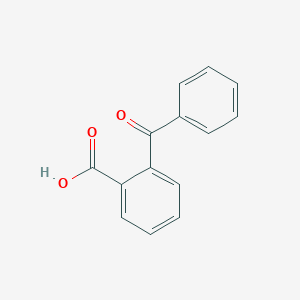
2-苯甲酰基苯甲酸
概述
描述
2-Benzoylbenzoic acid, also known as Benzophenone-2-carboxylic acid or o-Benzoylbenzoic acid, is a compound with the molecular formula C14H10O3 . It has a molecular weight of 226.23 g/mol . It is used as a reagent in the synthesis of BzATP Triethylammonium Salt, which is a selective P2X purinergic agonist .
Molecular Structure Analysis
The IUPAC name for 2-Benzoylbenzoic acid is 2-benzoylbenzoic acid . The InChI is 1S/C14H10O3/c15-13(10-6-2-1-3-7-10)11-8-4-5-9-12(11)14(16)17/h1-9H,(H,16,17) . The Canonical SMILES is C1=CC=C(C=C1)C(=O)C2=CC=CC=C2C(=O)O .Physical And Chemical Properties Analysis
2-Benzoylbenzoic acid appears as a beige powder . It has a melting point range of 126 - 129 °C and a boiling point range of 257 - 265 °C .科学研究应用
Synthesis of BzATP Triethylammonium Salt
2-Benzoylbenzoic Acid is used as a reagent in the synthesis of BzATP Triethylammonium Salt, which is a selective P2X purinergic agonist . This compound is more potent than ATP at homodimeric P2X7 receptors .
Preparation of Metal Complexes
2-Benzoylbenzoic acid is used in the preparation of metal complexes . For example, coordination compounds of compositions [Ni (bba) 2 (bapen)] and [Cu (bba) 2 (bapen)]0.5H 2 O, where bba = 2-benzoylbenzoate, bapen = N,N ′-bis (3-aminopropyl)ethylenediamine, have been prepared . These compounds have been characterized by elemental analyses, spectroscopic, and X-ray crystallography techniques .
Synthesis of Supramolecular Coordination Compounds
2-Benzoylbenzoic acid and its derivatives are used in the synthesis of supramolecular coordination compounds . These compounds have potential applications in various fields such as supramolecular chemistry, catalysis, linear and nonlinear optics, gas separation, photoluminescence and molecular recognition, separation processes, ion exchange, and optoelectronics .
Preparation of Electron-Transport Materials
2-Benzoylbenzoic acid and its derivatives are used in the preparation of electron-transport materials . These materials are essential in the development of electronic devices.
Use as Sweeteners
Derivatives of 2-Benzoylbenzoic acid are used as sweeteners . This application is particularly important in the food industry.
Thermodynamic Property Analysis
2-Benzoylbenzoic acid is used in thermodynamic property analysis . This analysis is crucial in understanding the behavior of the compound under different conditions.
安全和危害
2-Benzoylbenzoic acid may cause skin and eye irritation, and may also cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray, and to wear protective gloves/clothing/eye protection/face protection . In case of contact with skin or eyes, it is recommended to wash with plenty of soap and water .
属性
IUPAC Name |
2-benzoylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O3/c15-13(10-6-2-1-3-7-10)11-8-4-5-9-12(11)14(16)17/h1-9H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGTYTUFKXYPTML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=CC=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6058924 | |
| Record name | Benzoic acid, 2-benzoyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6058924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [HSDB] White or cream colored crystalline powder; [MSDSonline] | |
| Record name | 2-Benzoylbenzoic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/3451 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
VERY SOL IN ALCOHOL & ETHER; SOL IN HOT BENZENE, SOL IN HOT WATER | |
| Record name | 2-BENZOYLBENZOIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5249 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
2-Benzoylbenzoic acid | |
Color/Form |
TRICLINIC NEEDLES (WATER + 1) | |
CAS RN |
85-52-9, 27458-06-6 | |
| Record name | 2-Benzoylbenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=85-52-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Benzoylbenzoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000085529 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoylbenzoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027458066 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-BENZOYLBENZOIC ACID | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6646 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzoic acid, 2-benzoyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzoic acid, 2-benzoyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6058924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-benzoylbenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.466 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-BENZOYLBENZOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1N20Y812XW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2-BENZOYLBENZOIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5249 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
127-129 °C, MP: 93.4 °C (+ WATER) | |
| Record name | 2-BENZOYLBENZOIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5249 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 2-benzoylbenzoic acid?
A1: 2-Benzoylbenzoic acid has a molecular formula of C14H10O3 and a molecular weight of 226.23 g/mol. []
Q2: What spectroscopic data is available for characterizing 2-benzoylbenzoic acid?
A2: 2-Benzoylbenzoic acid can be characterized using various spectroscopic techniques including Infrared (IR) spectroscopy, 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy, and UV-Vis spectroscopy. [, , , , , , , ]
Q3: How does the stability of low-density polyethylene (LDPE) change with the addition of 2-benzoylbenzoic acid upon UV irradiation?
A3: Studies show that incorporating 2-benzoylbenzoic acid into LDPE decreases the rate of UV-photooxidative degradation. This stabilizing effect is attributed to the compound's ability to hinder the degradation process. []
Q4: Can 2-benzoylbenzoic acid be used to modify cotton fabrics for specific applications?
A4: Yes, treating cotton fabrics with 2-benzoylbenzoic acid derivatives can impart desirable properties. Under UV irradiation, these treated fabrics have demonstrated antibacterial properties against Staphylococcus aureus and Escherichia coli, as well as pesticide degradation ability. []
Q5: Does 2-benzoylbenzoic acid play a role in the synthesis of specific dyes?
A5: Yes, 2-benzoylbenzoic acid serves as a key intermediate in the synthesis of anthraquinone dyes, specifically anthraquinone and 1-aminoanthraquinone. []
Q6: How does 2-benzoylbenzoic acid contribute to the synthesis of benzanthrone and violanthrone dyes?
A6: 2-Benzoylbenzoic acid acts as a starting material in a multistep synthesis of the vat dye violanthrone (dibenzanthrone). This process involves reacting 2-benzoylbenzoic acid with glycerol in the presence of copper sulfate and an acidic medium to yield benzanthrone. Subsequently, benzanthrone dimerizes with sodium chlorate to form violanthrone. []
Q7: Can computational methods be used to study the interactions of 2-benzoylbenzoic acid with chiral molecules?
A7: Yes, computational techniques like frozen-density embedding have been employed to study the induced circular dichroism (CD) spectra of complexes formed between 2-benzoylbenzoic acid and chiral molecules such as (-)-(R)-amphetamine. These studies provide insights into the electronic and structural perturbations induced in 2-benzoylbenzoic acid due to interactions with chiral counterparts. []
Q8: How do structural modifications of 2-benzoylbenzoic acid affect its sweetness?
A8: Research has explored the structure-taste relationships of 2-benzoylbenzoic acid derivatives, revealing that substitutions on the benzene rings can significantly impact their sweetness. This knowledge can guide the design of novel sweeteners. []
Q9: What is the influence of substituents on the benzene ring of 2-benzoylbenzoic acid on its tautomeric equilibrium in solution?
A9: Studies have demonstrated that the tautomeric equilibrium between the open and lactone forms of 2-benzoylbenzoic acid in solution is affected by the nature of substituents on the benzene ring. []
Q10: Are there strategies to enhance the photolability of 2-benzoylbenzoic acid esters for photoremovable protecting groups?
A10: Yes, the presence of hydrogen donors like 2-propanol or electron donors like primary amines during photolysis can enhance the photolability of 2-benzoylbenzoic acid esters, leading to efficient deprotection of alcohols and thiols. [, ]
Q11: How can the relative abundance of diastereomers resulting from 2-benzoylbenzoic acid reduction be determined?
A11: Quantitative 13C NMR analysis can be used to accurately determine the relative abundance of racemic and meso-diastereoisomers of 3,3′-diphenylbiphthalid-3-yl generated from the chemical or photochemical reduction of 2-benzoylbenzoic acid. []
Q12: Can mass spectrometry be used to study the fragmentation pathways of 2-benzoylbenzoic acid?
A12: Yes, electron impact and chemical ionization mass spectrometry techniques have been employed to investigate the fragmentation pathways of 2-benzoylbenzoic acid. These studies provide insights into the positional integrity of labelled oxygen atoms during fragmentation. []
Q13: How can the retention behavior of 2-benzoylbenzoic acid derivatives be analyzed chromatographically?
A13: Reversed-phase ion-pair chromatography can be utilized to study the retention behavior of 2-benzoylbenzoic acid derivatives, providing valuable information about the influence of structural modifications on their chromatographic properties. []
Q14: Does the dissolution rate of 2-benzoylbenzoic acid play a role in its application in alkaline pulping?
A14: While not explicitly addressed in the provided research, the dissolution rate of 2-benzoylbenzoic acid could potentially influence its effectiveness as a cooking aid in alkaline pulping. Further investigation is needed to confirm this relationship. []
Q15: Can 2-benzoylbenzoic acid act as a ligand in the formation of metal complexes?
A15: Yes, 2-benzoylbenzoic acid (HL) readily forms coordination complexes with various metal ions, including Cu(II), Cd(II), Zn(II), and Tb(III), acting as a multidentate ligand. [, , , , ]
Q16: What is the coordination geometry around the metal center in complexes with 2-benzoylbenzoic acid?
A16: The coordination geometry around the metal center in 2-benzoylbenzoic acid complexes can vary depending on the specific metal ion and other ligands present. For example, in a Cu(II) complex, the geometry is distorted tetragonal pyramidal, while in a Cd(II) complex, it is distorted triangular prismatic. [, ]
Q17: Do these metal complexes exhibit interesting luminescent properties?
A17: Yes, some of the 2-benzoylbenzoic acid metal complexes display notable luminescent properties. For instance, a Zn(II) complex with 2-benzoylbenzoic acid and 2,2′-bipyridyl exhibits strong fluorescence emission. []
Q18: Do 2-benzoylbenzoic acid derivatives possess anti-inflammatory properties?
A18: Yes, certain derivatives, like indeno[1,2,3-de]phthalazin-3(2H)-one, have shown promising anti-inflammatory activity by inhibiting inflammatory cytokines and NF-κB production. []
Q19: How do the antimicrobial activities of 2-benzoylbenzoic acid Schiff base complexes compare to the free ligand?
A20: Studies on Schiff base derivatives of 2-benzoylbenzoic acid and their Mn(II), Co(II), and Ni(II) complexes indicate that the metal complexes generally exhibit enhanced antimicrobial activity compared to the free Schiff base ligand. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


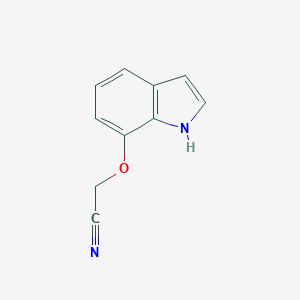

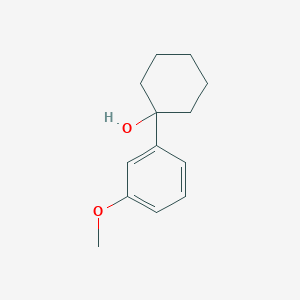
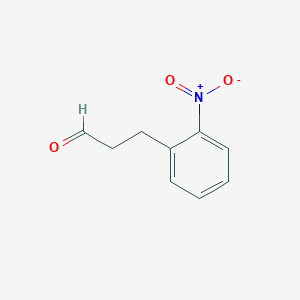




![[1,1'-Biphenyl]-4,4'-dicarboxylic acid](/img/structure/B160679.png)
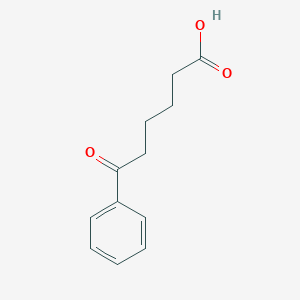
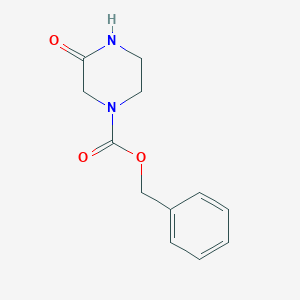
![[4-[(2-Hydroxytetradecyl)oxy]phenyl]phenyliodonium hexafluoroantimonate](/img/structure/B160686.png)

![3-[1-Methoxy-1-(1,3-thiazol-2-yl)propyl]phenol](/img/structure/B160690.png)